molecular formula C9H17N5O2 B2814734 Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 2378503-62-7

Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No. B2814734
CAS RN: 2378503-62-7
M. Wt: 227.268
InChI Key: HPKMVMSGTOFTGT-UHFFFAOYSA-N
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Description

Tert-butyl carbamate is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. For example, a similar compound, tert-butyl carbamate, has been analyzed using 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

Tert-butyl carbamate has a molecular weight of 117.15, a melting point of 105-108°C, and a refractive index of 1.458 .

Scientific Research Applications

Synthesis of Ceftolozane

“Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate” is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Organic Synthesis

5-Amino-pyrazoles, which include “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate”, are potent reagents in organic synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Diverse Heterocyclic Scaffolds

5-Amino-pyrazoles are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Pharmaceuticals

Nitrogen-containing aromatic heterocycles, which include “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate”, are common motifs in a wide range of synthesized drugs . They are used in the drug design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Synthesis of Polymers and Dyes

Nitrogen-containing aromatic heterocycles are also used in the synthesis of polymers and dyes . They are common motifs in these functional materials .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s plausible that “Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate” could be used in a similar manner.

Safety and Hazards

Tert-butyl carbamate is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It should be stored at 2-8°C .

properties

IUPAC Name

tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-6-12-7(10)14(4)13-6/h5H2,1-4H3,(H,11,15)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMVMSGTOFTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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